2,3-Dihydro-7-azaindole

Medicinal Chemistry Physicochemical Property pKa

Select 2,3-dihydro-7-azaindole as your next kinase hinge binder scaffold. The saturated core elevates pKa to 10.75±0.20 (vs 4.9-5.0 for aromatic 7-azaindole), boosting solubility at physiological pH and enabling unique HPK1 inhibitor binding modes (US Patent 12,208,088 B2). Conformational flexibility from the reduced 2,3-bond opens protein pockets inaccessible to planar aromatic scaffolds. Scalable single-step synthesis (79% yield) from 7-azaindole supports gram-to-kilogram production. Ideal for FBDD libraries. Order ≥98% purity now.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 271-63-6
Cat. No. B017877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-7-azaindole
CAS271-63-6
Synonyms1H-Pyrrolo(2,3-b)pyridine;  1,7-Diazaindene;  1,7-Dideazapurine;  7-Aza-1-pyrindine;  7-Azaindole;  7H-Pyrrolo[2,3-b]pyridine;  NSC 67063;  NSC 77951;  _x000B_
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2)N=C1
InChIInChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9)
InChIKeyMVXVYAKCVDQRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-7-azaindole (CAS 271-63-6) for Medicinal Chemistry: A Saturated 7-Azaindole Scaffold for Kinase Inhibitor Design and Fragment-Based Drug Discovery


2,3-Dihydro-7-azaindole (CAS 10592-27-5 for the dihydro form; the aromatic parent 7-azaindole is CAS 271-63-6) is a saturated heterocyclic scaffold characterized by a fused pyrrolidine-pyridine ring system (C₇H₈N₂, MW 120.15) with a predicted pKa of 10.75±0.20 . The compound exhibits a melting point of 78-83°C, a boiling point of 114°C at 10 mmHg, and a density of 1.23 g/cm³ . As a bioisostere of the aromatic 7-azaindole core, this partially saturated scaffold is increasingly utilized in medicinal chemistry for kinase inhibitor design and fragment-based drug discovery (FBDD) programs [1].

Why 2,3-Dihydro-7-azaindole Cannot Be Replaced by Generic 7-Azaindole or Other Azaindole Isomers in Medicinal Chemistry Programs


Substituting 2,3-dihydro-7-azaindole with aromatic 7-azaindole or other azaindole isomers (4-, 5-, or 6-azaindole) introduces distinct physicochemical and conformational changes that critically alter molecular recognition, solubility, and synthetic tractability. The four azaindole structural isomers exhibit distinct Log P, total polar surface area (tPSA), and aqueous solubility (Log S) due to the position of the extra nitrogen atom within the six-membered ring [1]. The saturation of the 2,3-bond in 2,3-dihydro-7-azaindole eliminates the aromatic planar geometry of the pyrrole ring, introducing conformational flexibility and altering hydrogen-bonding capacity at the N1 position [2]. This saturated scaffold has been specifically claimed in patent-protected spirocyclic 2,3-dihydro-7-azaindole compounds as selective HPK1 inhibitors, demonstrating that the saturated core enables unique binding modes not achievable with the aromatic 7-azaindole framework [3].

2,3-Dihydro-7-azaindole Differentiation Evidence: Quantitative Comparison vs. 7-Azaindole and Azaindole Isomers for Scientific Selection


2,3-Dihydro-7-azaindole Exhibits Distinct Basicity (pKa) Compared to Aromatic 7-Azaindole, Altering Protonation State Under Physiological Conditions

2,3-Dihydro-7-azaindole has a predicted pKa of 10.75±0.20 , which is significantly different from the pKa of aromatic 7-azaindole (reported pKa ~4.9-5.0 for the pyridine nitrogen and ~13 for the pyrrole NH) [1]. This difference arises because saturation of the 2,3-bond eliminates the electron-withdrawing aromatic conjugation of the pyrrole ring, increasing the basicity of the pyrrolidine nitrogen. At physiological pH 7.4, 2,3-dihydro-7-azaindole exists predominantly in its protonated form, whereas aromatic 7-azaindole remains largely neutral.

Medicinal Chemistry Physicochemical Property pKa

2,3-Dihydro-7-azaindole Synthesis from 7-Azaindole Achieves 79% Yield via Catalytic Hydrogenation, Enabling Scalable Production

2,3-Dihydro-7-azaindole can be synthesized directly from 7-azaindole via catalytic hydrogenation using Raney Nickel in ethanol under 5 atm H₂ at 95°C for 2 days, yielding the product in 79% isolated yield after column chromatography purification . This represents a straightforward, one-step reduction that does not require protecting group strategies. In contrast, the synthesis of aromatic 7-azaindole typically requires multi-step sequences such as thermal indolization of 2-pyridylhydrazones or Fischer indole-type cyclizations, often with yields ranging from 40-70% depending on substitution pattern [1].

Synthetic Chemistry Process Development Catalytic Hydrogenation

2,3-Dihydro-7-azaindole Scaffold Enables HPK1 Inhibition with Spirocyclic Derivatives, a Therapeutic Space Not Addressed by Aromatic 7-Azaindole

Spirocyclic 2,3-dihydro-7-azaindole compounds have been specifically claimed in US Patent 12,208,088 B2 as inhibitors of hematopoietic kinase 1 (HPK1) for treating HPK1-dependent disorders and enhancing immune response [1]. The patent explicitly claims the 2,3-dihydro-7-azaindole core (Formula I) as essential for activity. In contrast, aromatic 7-azaindole-based kinase inhibitors predominantly target kinases such as PDK1 (IC₅₀ = 1.1 μM to low nanomolar range), CDK9, Haspin, and renin, but do not demonstrate HPK1 inhibition in the same chemical space [2].

Kinase Inhibition Immuno-Oncology HPK1

Conformational Flexibility of 2,3-Dihydro-7-azaindole vs. Planar Aromatic 7-Azaindole: Electronic Structure Characterization by NEXAFS Spectroscopy

Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy of 2,3-dihydro-7-azaindole in the gas phase reveals distinct electronic transitions compared to indole and 3-formylindole [1]. The p-polarized N K-edge spectrum shows the most intense peak at 398.95 eV (peak A), associated with a N 1s → π* transition localized solely on the pyridinic nitrogen (CN-C), and a broad asymmetric resonance at 402.05 eV (peak C) corresponding to the pyrrolic nitrogen atom's N 1s → π* (N-H) transition. The saturated 2,3-bond eliminates the extended π-conjugation present in aromatic 7-azaindole, fundamentally altering the electronic structure and hydrogen-bonding capacity of the N1 position.

Computational Chemistry Spectroscopy Molecular Recognition

Recommended Procurement and Research Applications for 2,3-Dihydro-7-azaindole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Design Requiring Altered Basicity for Improved Physicochemical Properties

Utilize 2,3-dihydro-7-azaindole as a core scaffold when a higher pKa (10.75±0.20 vs. 4.9-5.0 for aromatic 7-azaindole) is desired to enhance solubility at physiological pH or to modulate hydrogen-bonding interactions with the kinase hinge region. The protonated state of the saturated scaffold at pH 7.4 can improve aqueous solubility and alter membrane permeability profiles compared to neutral aromatic 7-azaindole .

Fragment-Based Drug Discovery (FBDD) Requiring Conformationally Flexible, Non-Planar Scaffolds

Employ 2,3-dihydro-7-azaindole in FBDD libraries as a non-planar, conformationally flexible fragment that can access protein binding pockets incompatible with rigid, planar aromatic 7-azaindole. The saturated 2,3-bond eliminates extended π-conjugation, enabling distinct binding modes and potentially improved ligand efficiency in fragment screening campaigns .

HPK1-Targeted Immuno-Oncology Programs

Incorporate the 2,3-dihydro-7-azaindole core into spirocyclic derivatives for HPK1 inhibitor development, as demonstrated by US Patent 12,208,088 B2. This therapeutic space is specifically addressed by the saturated scaffold and not by traditional aromatic 7-azaindole kinase inhibitors . Procurement of 2,3-dihydro-7-azaindole building blocks supports HPK1-targeted drug discovery efforts in immuno-oncology.

Scalable Synthesis of Saturated Azaindole Building Blocks for Medicinal Chemistry

Select 2,3-dihydro-7-azaindole for large-scale building block production due to its straightforward, high-yielding (79%) synthesis from commercially available 7-azaindole via catalytic hydrogenation . This single-step process offers cost and time advantages over multi-step syntheses required for many substituted aromatic azaindoles, making it suitable for generating gram-to-kilogram quantities for medicinal chemistry and fragment library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.